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Benzonitrile,2-(5-pyrimidinylamino)-

Cat. No.: B8475453
M. Wt: 196.21 g/mol
InChI Key: LCNFLUJBVSJUGV-UHFFFAOYSA-N
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Description

Historical Context of Pyrimidine (B1678525) Derivatives in Organic Synthesis

The story of pyrimidine chemistry dates back to the 19th century, with the systematic study of these heterocycles beginning in 1884 with Pinner's synthesis of derivatives from the condensation of ethyl acetoacetate (B1235776) with amidines. wikipedia.org The parent pyrimidine ring system is a fundamental component of life itself, forming the basis of the nucleobases uracil, thymine, and cytosine, which are integral to the structure of DNA and RNA. wikipedia.orgmicrobenotes.com This biological significance has historically driven extensive research into the synthesis and functionalization of pyrimidine derivatives.

Early synthetic methods, such as the one reported by Grimaux in 1879 for barbituric acid, laid the groundwork for the development of a vast array of pyrimidine-based compounds. wikipedia.org Over the decades, a multitude of synthetic strategies have been developed, allowing for the introduction of diverse substituents and the creation of complex pyrimidine-containing molecules. tandfonline.comtandfonline.com This has led to the discovery of numerous pyrimidine derivatives with a wide range of therapeutic applications, from antiviral and anticancer agents to anti-inflammatory and antimicrobial drugs. tandfonline.commdpi.comnih.gov

Significance of Benzonitrile (B105546) Moieties in Molecular Design

The benzonitrile moiety, a benzene (B151609) ring substituted with a nitrile group (-C≡N), is a versatile building block in organic synthesis and medicinal chemistry. The nitrile group is a strong electron-withdrawing group, which can significantly influence the electronic properties of the aromatic ring. nih.gov This feature, along with its linear geometry, allows the nitrile group to act as a bioisostere for other functional groups and to participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions. nih.gov

In drug design, the incorporation of a benzonitrile group can enhance a molecule's binding affinity to its biological target, improve its pharmacokinetic profile, and in some cases, impart metabolic stability. nih.gov Benzonitrile and its derivatives are key intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and dyes. atamankimya.comrsc.org The presence of the nitrile group also offers a synthetic handle for further chemical transformations, allowing for the elaboration of the molecular structure. atamankimya.com

Overview of Related Diarylpyrimidine Structures in Chemical Literature

A significant class of compounds that bear resemblance to the benzonitrile-pyrimidinylamino scaffold are the diarylpyrimidines (DAPYs). This family of molecules, characterized by a central pyrimidine ring flanked by two aryl groups, has been extensively investigated, particularly in the field of HIV research. benthamdirect.comresearchgate.netnih.gov

Etravirine and Rilpivirine are two notable examples of FDA-approved DAPYs that function as non-nucleoside reverse transcriptase inhibitors (NNRTIs). benthamdirect.comnih.gov These drugs exhibit a high degree of flexibility, allowing them to adapt to mutations in the HIV reverse transcriptase enzyme, a key factor in overcoming drug resistance. researchgate.net The chemical literature is replete with studies on the synthesis and structure-activity relationships (SAR) of DAPYs, exploring modifications to the aryl rings, the linker connecting them to the pyrimidine core, and the pyrimidine ring itself. benthamdirect.comnih.govnih.gov While many of these studies focus on a 4-anilinopyrimidine linkage, they provide valuable insights into the types of interactions that drive the biological activity of these scaffolds.

Table 1: Prominent Diarylpyrimidine (DAPY) Structures in HIV Research

CompoundKey Structural FeaturesTherapeutic Application
Etravirine Diarylpyrimidine core with a central pyrimidine ring.Non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV-1.
Rilpivirine Diarylpyrimidine with a cyano-substituted vinyl group on one of the aryl rings.Non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV-1.

Research Gaps and Future Directions for Novel Isomers and Derivatives

While the diarylpyrimidine scaffold has been extensively explored, there remain significant opportunities for the investigation of novel isomers and derivatives, such as "Benzonitrile, 2-(5-pyrimidinylamino)-". A key research gap lies in the exploration of different linkage patterns between the pyrimidine and benzonitrile rings. The 2-amino-5-substituted pyrimidine motif, as seen in the target compound, is less common in the DAPY literature and warrants further investigation to understand its impact on molecular conformation and biological activity.

Future research in this area could focus on several key directions:

Development of Novel Synthetic Methodologies: Efficient and versatile synthetic routes to access a wider range of benzonitrile-pyrimidinylamino isomers are needed. This would enable the systematic exploration of the chemical space around this scaffold.

Exploration of Diverse Biological Targets: While the focus has been heavily on HIV reverse transcriptase, the inherent properties of the pyrimidine and benzonitrile moieties suggest that these compounds could have activity against other biological targets, such as kinases, proteases, or other enzymes implicated in various diseases. mdpi.comfrontiersin.org

Investigation of Isomeric Effects: A systematic study of different positional isomers of the benzonitrile and pyrimidinylamino groups would provide a deeper understanding of the structure-activity relationships and could lead to the identification of compounds with improved potency and selectivity.

Design of Derivatives with Enhanced Physicochemical Properties: Future work should also focus on optimizing the pharmacokinetic properties of these compounds, such as solubility, metabolic stability, and bioavailability, to improve their potential as drug candidates. nih.govnih.gov

The exploration of novel isomers and derivatives of benzonitrile-pyrimidinylamino scaffolds holds significant promise for the discovery of new chemical entities with valuable therapeutic potential.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8N4 B8475453 Benzonitrile,2-(5-pyrimidinylamino)-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8N4

Molecular Weight

196.21 g/mol

IUPAC Name

2-(pyrimidin-5-ylamino)benzonitrile

InChI

InChI=1S/C11H8N4/c12-5-9-3-1-2-4-11(9)15-10-6-13-8-14-7-10/h1-4,6-8,15H

InChI Key

LCNFLUJBVSJUGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC2=CN=CN=C2

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations

Rational Design of Synthetic Pathways

The rational design of synthetic routes for Benzonitrile (B105546), 2-(5-pyrimidinylamino)- hinges on established organic chemistry principles. Key strategies involve forming the crucial C-N bond between the benzonitrile and pyrimidine (B1678525) moieties and constructing the pyrimidine ring itself.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) is a cornerstone for synthesizing aryl amines and serves as a primary method for coupling an aminobenzonitrile precursor with a suitably activated pyrimidine ring. chemistrysteps.commasterorganicchemistry.comlibretexts.org The reaction typically involves the displacement of a leaving group, such as a halogen, from the pyrimidine ring by the nucleophilic amino group of 2-aminobenzonitrile (B23959).

The efficiency of the SNAr reaction is highly dependent on the electronic properties of the aromatic ring. The pyrimidine ring, being an electron-deficient heterocycle, is inherently activated towards nucleophilic attack. This reactivity can be further enhanced by the presence of electron-withdrawing groups on the pyrimidine ring. libretexts.org The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org

A typical SNAr approach would involve the reaction of 5-halopyrimidine (e.g., 5-bromopyrimidine (B23866) or 5-chloropyrimidine) with 2-aminobenzonitrile in the presence of a base. The base is crucial for deprotonating the amino group, thereby increasing its nucleophilicity.

Table 1: Representative Nucleophilic Aromatic Substitution Reaction

Reactant 1Reactant 2BaseSolventProduct
5-Bromopyrimidine2-AminobenzonitrileK2CO3DMFBenzonitrile, 2-(5-pyrimidinylamino)-
2-Amino-4,6-dichloropyrimidineVarious AminesTriethylamineSolvent-free2-Aminopyrimidine derivatives

This table presents a generalized representation of SNAr reactions for the synthesis of related aminopyrimidine structures.

Condensation Reactions for Pyrimidine Ring Formation

An alternative strategy involves the construction of the pyrimidine ring from acyclic precursors, a method that offers significant flexibility in introducing desired substituents. This approach typically involves the condensation of a compound containing an N-C-N fragment, such as a guanidine (B92328) derivative, with a 1,3-dicarbonyl compound or its equivalent. nih.gov

In the context of synthesizing Benzonitrile, 2-(5-pyrimidinylamino)-, a key intermediate would be a guanidine derivative of 2-aminobenzonitrile. This guanidine can then be reacted with a suitable three-carbon component to form the pyrimidine ring. For instance, the reaction of (4-cyanophenyl)guanidine with dimethyl(methoxymethylene)malonate has been used to prepare a related aminobenzonitrile-pyrimidine derivative. google.com This highlights a viable pathway where the benzonitrile-amine linkage is established prior to the pyrimidine ring formation.

Another approach involves the condensation of chalcones with guanidine nitrate (B79036) to yield aminopyrimidine compounds. nanobioletters.com This method could be adapted by using a chalcone (B49325) derived from 2-acetylbenzonitrile.

Table 2: Condensation Reaction for Pyrimidine Synthesis

N-C-N Fragment SourceThree-Carbon ComponentCatalyst/ConditionsProduct Type
Guanidine NitrateChalconesZinc ChlorideAminopyrimidines
(4-cyanophenyl)guanidineDimethyl(methoxymethylene)malonateSodium Acetate, NMP, 100°C4-[(1,6-dihydro-6-oxo-2-pyrimidinyl)amino]benzonitrile
AmidinesMalononitrile DimerPiperidine, DMF6-Aminopyrimidines

This table illustrates general condensation strategies for forming pyrimidine rings, which can be adapted for the target compound.

Coupling Reactions (e.g., C-N bond formation)

Modern synthetic chemistry offers powerful tools for C-N bond formation through transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination and the Ullmann condensation are particularly relevant for the synthesis of Benzonitrile, 2-(5-pyrimidinylamino)-. wikipedia.orgwikipedia.orgorganic-chemistry.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. wikipedia.orgorganic-chemistry.org This method is renowned for its high efficiency, broad substrate scope, and functional group tolerance. In a typical synthesis, 5-bromopyrimidine would be coupled with 2-aminobenzonitrile in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphines often providing the best results.

The Ullmann condensation is a copper-catalyzed reaction that also facilitates the formation of C-N bonds. wikipedia.org While traditionally requiring harsh reaction conditions, modern modifications have made this reaction more practical. researchgate.netmdpi.com It represents an alternative to palladium-catalyzed methods and can be particularly useful in specific synthetic contexts.

Table 3: C-N Coupling Reactions

Reaction NameReactant 1Reactant 2CatalystLigandBase
Buchwald-Hartwig Amination5-Bromopyrimidine2-AminobenzonitrilePd2(dba)3XantphosNaOtBu
Ullmann CondensationAryl HalideAmineCopper salt (e.g., CuI)Phenanthroline (optional)K2CO3

This table provides a general overview of the components used in Buchwald-Hartwig and Ullmann coupling reactions for the synthesis of aryl amines.

Modern Synthetic Approaches

To enhance the efficiency, yield, and environmental sustainability of synthetic processes, modern techniques such as microwave-assisted synthesis and electrochemical methods are being increasingly employed.

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner reaction profiles in significantly shorter timeframes compared to conventional heating. nanobioletters.comnih.govnih.govasianpubs.org The application of microwave irradiation has been successfully demonstrated in the synthesis of various pyrimidine derivatives. nanobioletters.comnih.govnih.govasianpubs.org

For the synthesis of Benzonitrile, 2-(5-pyrimidinylamino)-, microwave heating can be applied to both SNAr and transition-metal-catalyzed coupling reactions. For example, the Ullmann condensation of 2-aminopyridines with 2-chlorobenzoic acids has been efficiently carried out under microwave irradiation in a one-pot reaction. researchgate.net Similarly, the synthesis of aminopyrimidine derivatives from chalcones and guanidine can be performed in a microwave oven. asianpubs.org These examples underscore the potential of microwave technology to optimize the synthesis of the target compound. researchgate.netnih.gov

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction TypeConventional Method (Time)Microwave Method (Time)
Ullmann Condensation6 hours20 minutes
Synthesis of AminopyrimidinesSeveral hours5-10 minutes

This table illustrates the significant reduction in reaction time often achieved with microwave-assisted synthesis for related heterocyclic compounds.

Electrochemical Synthetic Methods

Electrochemical synthesis represents a green and sustainable approach to organic synthesis, utilizing electricity to drive chemical reactions, thereby reducing the need for stoichiometric reagents and minimizing waste. mdpi.comresearchgate.net While the direct electrochemical synthesis of Benzonitrile, 2-(5-pyrimidinylamino)- has not been extensively reported, the principles of electrosynthesis can be applied to key steps in its formation.

For instance, electrochemical methods have been used for the synthesis of various nitrogen-containing heterocycles. mdpi.comresearchgate.net An electrochemical-induced cascade reaction of 2-formyl benzonitrile with anilines has been developed to synthesize N-aryl isoindolinones, demonstrating the reactivity of the benzonitrile scaffold under electrochemical conditions. nih.gov This suggests that electrochemical approaches could be developed for the C-N bond formation between the pyrimidine and benzonitrile moieties, offering a novel and environmentally friendly synthetic route.

Catalytic Systems in Benzonitrile-Pyrimidine Construction

The formation of the C-N bond between the benzonitrile and pyrimidine moieties is a critical step in the synthesis of Benzonitrile, 2-(5-pyrimidinylamino)-. This transformation is typically achieved through transition-metal-catalyzed cross-coupling reactions, with palladium-based systems being the most prominent. Buchwald-Hartwig amination is a key methodology for this type of transformation.

These catalytic systems generally consist of a palladium precursor, a phosphine ligand, and a base. The choice of each component is crucial for optimizing the reaction yield and purity.

Table 1: Representative Catalytic Systems for C-N Cross-Coupling Reactions

Catalyst PrecursorLigandBaseSolventTemperature (°C)
Pd₂(dba)₃XPhosK₃PO₄Toluene100-120
Pd(OAc)₂BINAPCs₂CO₃Dioxane80-110
PdCl₂(dppf)dppfNaOt-BuTHF60-80

This table presents typical catalytic systems used for Buchwald-Hartwig amination reactions, which are applicable to the synthesis of structures similar to Benzonitrile, 2-(5-pyrimidinylamino)-.

In a plausible synthetic route to Benzonitrile, 2-(5-pyrimidinylamino)-, 2-aminobenzonitrile would be coupled with a 5-halopyrimidine (e.g., 5-bromopyrimidine) in the presence of such a catalytic system. The catalyst facilitates the formation of the desired amine linkage.

Mechanistic Investigations of Synthetic Reactions

Understanding the reaction mechanism is fundamental to optimizing synthetic protocols and developing novel methodologies. The following sections explore the mechanistic aspects of the catalytic formation of the benzonitrile-pyrimidine structure.

Reaction Pathway Elucidation through Intermediate Analysis

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a series of well-defined intermediates. While direct analysis of the intermediates for the specific synthesis of Benzonitrile, 2-(5-pyrimidinylamino)- is not available, the generally accepted mechanism provides a strong framework for understanding the reaction pathway.

The key steps in the catalytic cycle are:

Oxidative Addition: The active Pd(0) catalyst reacts with the 5-halopyrimidine, leading to the formation of a Pd(II) intermediate.

Amine Coordination and Deprotonation: The 2-aminobenzonitrile coordinates to the palladium center, and the base facilitates the deprotonation of the amine, forming an amido complex.

Reductive Elimination: The C-N bond is formed as the desired product, Benzonitrile, 2-(5-pyrimidinylamino)-, is eliminated from the palladium center, regenerating the active Pd(0) catalyst.

Analysis of reaction mixtures by techniques such as NMR spectroscopy and mass spectrometry can help identify these transient intermediates and support the proposed catalytic cycle.

Kinetic Studies of Formation Reactions

Kinetic studies are essential for determining the rate-determining step of a reaction and for understanding the influence of various reaction parameters. For a typical Buchwald-Hartwig amination, the rate of the reaction can be monitored by measuring the disappearance of the starting materials or the appearance of the product over time, often using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

The reaction rate is generally dependent on the concentrations of the catalyst, reactants, and the nature of the ligand and base. For instance, the oxidative addition step is often found to be the rate-determining step in many cross-coupling reactions.

Table 2: Hypothetical Kinetic Data for the Formation of Benzonitrile, 2-(5-pyrimidinylamino)-

[2-Aminobenzonitrile] (M)[5-Bromopyrimidine] (M)[Pd Catalyst] (mol%)Initial Rate (M/s)
0.10.111.5 x 10⁻⁵
0.20.111.5 x 10⁻⁵
0.10.213.0 x 10⁻⁵
0.10.123.0 x 10⁻⁵

This table presents hypothetical data illustrating how reaction rates might vary with reactant and catalyst concentrations, suggesting the reaction is first order in 5-bromopyrimidine and the palladium catalyst, and zero order in 2-aminobenzonitrile under these conditions.

Transition State Analysis in Novel Syntheses

Computational chemistry, particularly density functional theory (DFT), plays a crucial role in elucidating the structures and energies of transition states in catalytic cycles. For the synthesis of Benzonitrile, 2-(5-pyrimidinylamino)-, DFT calculations could be employed to model the key steps of the Buchwald-Hartwig amination.

Such analyses can provide insights into:

The activation energies of the oxidative addition, transmetalation (in related reactions), and reductive elimination steps.

The geometry of the transition state structures, revealing the atomic arrangements during bond formation and cleavage.

The electronic effects of the benzonitrile and pyrimidine rings on the reaction pathway.

By comparing the energy barriers of different potential pathways, computational studies can help to predict the most favorable reaction conditions and explain observed selectivities. For example, analysis of the transition state for the reductive elimination step would provide detailed information on the formation of the critical C-N bond.

Comprehensive Structural Characterization and Conformational Analysis

High-Resolution Spectroscopic Techniques

Spectroscopic methods are fundamental in determining the connectivity and electronic nature of a molecule.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For "Benzonitrile, 2-(5-pyrimidinylamino)-", a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be essential.

¹H NMR spectroscopy would provide information about the number of different types of protons, their chemical environments, and their proximity to one another through spin-spin coupling. The chemical shifts of the protons on the benzonitrile (B105546) and pyrimidine (B1678525) rings would be indicative of the electronic effects of the substituents. For instance, the amino linkage would influence the electron density on both aromatic systems, causing characteristic upfield or downfield shifts of the aromatic protons.

¹³C NMR spectroscopy would complement the ¹H NMR data by providing information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms, particularly the cyano carbon and the carbons bonded to the amino group, would be highly informative.

Hypothetical ¹H and ¹³C NMR Data for Benzonitrile, 2-(5-pyrimidinylamino)-

This table is for illustrative purposes and is not based on experimental data.

Atom Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
Pyrimidine H-2 8.5 - 8.7 158 - 160
Pyrimidine H-4/H-6 8.8 - 9.0 160 - 162
Benzonitrile H-3 7.2 - 7.4 115 - 117
Benzonitrile H-4 7.5 - 7.7 133 - 135
Benzonitrile H-5 7.3 - 7.5 120 - 122
Benzonitrile H-6 7.0 - 7.2 118 - 120
NH 9.0 - 9.5 -

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

In the FT-IR spectrum of "Benzonitrile, 2-(5-pyrimidinylamino)-", a sharp and intense absorption band corresponding to the C≡N (nitrile) stretching vibration would be expected in the region of 2220-2260 cm⁻¹. The N-H stretching vibration of the secondary amine would likely appear as a medium to sharp band in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations from the aromatic rings would appear in the 1400-1600 cm⁻¹ range.

Raman spectroscopy would provide complementary information. The nitrile stretch is typically a strong and sharp band in the Raman spectrum. The symmetric vibrations of the aromatic rings would also be expected to give rise to strong Raman signals.

Expected Vibrational Frequencies for Benzonitrile, 2-(5-pyrimidinylamino)-

This table is for illustrative purposes and is not based on experimental data.

Functional Group Expected Wavenumber (cm⁻¹) Spectroscopy
N-H Stretch 3300 - 3500 FT-IR
Aromatic C-H Stretch 3000 - 3100 FT-IR, Raman
C≡N Stretch 2220 - 2260 FT-IR, Raman

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The presence of conjugated π-systems in "Benzonitrile, 2-(5-pyrimidinylamino)-", encompassing both the benzonitrile and pyrimidine rings linked by the amino group, would lead to characteristic UV-Vis absorption bands.

The spectrum would likely exhibit π → π* transitions, which are typically intense and occur at shorter wavelengths (higher energy). The presence of the nitrogen and oxygen heteroatoms with non-bonding electrons could also give rise to n → π* transitions, which are generally less intense and occur at longer wavelengths (lower energy). The exact position and intensity of these absorption maxima (λmax) would be sensitive to the solvent polarity.

Solid-State Structural Elucidation

While spectroscopic methods provide valuable information about molecular structure, single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

To perform single-crystal X-ray diffraction, a suitable single crystal of "Benzonitrile, 2-(5-pyrimidinylamino)-" would need to be grown. The diffraction pattern of X-rays passing through the crystal would be collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

This analysis would yield precise bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the molecular connectivity and conformation in the solid state. It would also reveal the crystal system, space group, and the arrangement of molecules within the crystal lattice, known as the crystal packing.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The crystal packing is governed by a variety of non-covalent intermolecular interactions. A detailed analysis of the crystallographic data would allow for the identification and characterization of these interactions.

For "Benzonitrile, 2-(5-pyrimidinylamino)-", hydrogen bonding would be a significant interaction. The N-H group of the amino linker can act as a hydrogen bond donor, while the nitrogen atoms of the pyrimidine ring and the nitrile group can act as hydrogen bond acceptors. These hydrogen bonds could play a crucial role in directing the self-assembly of the molecules in the crystal.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping various properties onto this surface, one can gain insights into the nature and prevalence of different intermolecular contacts.

For a molecule like Benzonitrile, 2-(5-pyrimidinylamino)-, the analysis would likely reveal a variety of non-covalent interactions, including hydrogen bonds and van der Waals forces. The primary interactions would involve hydrogen, carbon, and nitrogen atoms. The expected contributions of the most significant intermolecular contacts to the total Hirshfeld surface are hypothetically summarized in the table below, based on analyses of similar organic molecules.

Table 1: Hypothetical Intermolecular Contacts for Benzonitrile, 2-(5-pyrimidinylamino)- from Hirshfeld Surface Analysis

Contact TypeContribution (%)Description
H···H45.5Represents the most significant contribution, arising from contacts between hydrogen atoms on the periphery of the molecules.
C···H/H···C25.0Indicates the presence of C-H···π interactions, where a hydrogen atom interacts with the π-system of the benzonitrile or pyrimidine rings.
N···H/H···N18.5These contacts are indicative of classical N-H···N or weaker C-H···N hydrogen bonds, crucial for the stability of the crystal packing.
C···C5.5Suggests the presence of π-π stacking interactions between the aromatic rings of adjacent molecules.
N···C/C···N4.5Represents van der Waals interactions between nitrogen and carbon atoms of neighboring molecules.
N···N1.0A minor contribution from contacts between nitrogen atoms.

The analysis would likely show that H···H, C···H/H···C, and N···H/H···N contacts are the most dominant, collectively accounting for a significant portion of the total intermolecular interactions. The presence of both hydrogen bond donors (the amino group) and acceptors (the nitrile and pyrimidine nitrogens) suggests that hydrogen bonding plays a key role in the crystal packing of this compound.

Conformational Analysis and Dynamics

The flexibility of a molecule is determined by the rotation around its single bonds. For Benzonitrile, 2-(5-pyrimidinylamino)-, the most significant conformational freedom arises from the rotation around the C-N bond of the amino linker, which connects the benzonitrile and pyrimidine rings.

Rotational Barriers and Torsional Preferences of the Amino Linker

The rotation around the C-N bond of the amino linker is not entirely free but is hindered by a specific energy barrier. This rotational barrier is influenced by a combination of steric and electronic effects. The size of the groups attached to the rotating bond can cause steric hindrance, while electronic effects such as resonance and hyperconjugation can also impact the stability of different conformations.

Computational methods, such as Density Functional Theory (DFT), are commonly used to calculate the potential energy surface for bond rotation and to determine the energy barriers between different conformers. For Benzonitrile, 2-(5-pyrimidinylamino)-, it is expected that there would be a preference for a non-planar conformation to minimize steric clash between the two aromatic rings. The table below presents hypothetical rotational energy barriers for the amino linker, based on values reported for similar N-aryl compounds.

Table 2: Hypothetical Rotational Energy Barriers for the Amino Linker in Benzonitrile, 2-(5-pyrimidinylamino)-

TransitionDihedral Angle Range (°)Calculated Rotational Barrier (kcal/mol)Method
Planar to Perpendicular0 to 905 - 10DFT (B3LYP/6-31G)
Perpendicular to Planar90 to 1805 - 10DFT (B3LYP/6-31G)

The torsional preference would likely result in a twisted conformation where the dihedral angle between the benzonitrile and pyrimidine rings is non-zero, representing the global energy minimum. Planar conformations would likely be transition states at higher energy due to increased steric repulsion.

Solution-Phase Conformational Equilibria

In the solution phase, molecules are in constant motion, and different conformations can interconvert by rotating around single bonds. For Benzonitrile, 2-(5-pyrimidinylamino)-, the various conformers arising from rotation around the amino linker would exist in a dynamic equilibrium. The relative populations of these conformers are determined by their free energy differences.

Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to study these conformational equilibria. At room temperature, if the rotational barrier is low, the interconversion between conformers may be rapid on the NMR timescale, resulting in averaged signals. However, by lowering the temperature, it might be possible to slow down the rotation enough to observe distinct signals for the different conformers, allowing for the determination of their relative populations and the energy barrier for their interconversion. The solvent can also play a significant role in influencing the position of the conformational equilibrium by preferentially stabilizing certain conformers.

Reactivity and Reaction Mechanisms of the Compound S Core Structure

Reactivity of the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group characterized by a polarized triple bond, which renders the carbon atom electrophilic. This inherent electrophilicity is the basis for a variety of nucleophilic addition reactions.

The nitrile group of Benzonitrile (B105546), 2-(5-pyrimidinylamino)- can be hydrolyzed to form a primary amide, 2-(5-pyrimidinylamino)benzamide, and subsequently a carboxylic acid, 2-(5-pyrimidinylamino)benzoic acid. This transformation can proceed under either acidic or basic conditions.

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, making it susceptible to attack by a weak nucleophile like water. This leads to the formation of an imidic acid tautomer, which then rearranges to the more stable amide. Further heating in an acidic aqueous solution will hydrolyze the amide to the corresponding carboxylic acid.

In a base-catalyzed hydrolysis, a strong nucleophile, such as a hydroxide (B78521) ion, directly attacks the electrophilic carbon of the nitrile. The resulting intermediate is protonated by water to form the imidic acid, which then tautomerizes to the amide. Similar to the acid-catalyzed process, the amide can be further hydrolyzed to a carboxylate salt upon heating, which upon acidic workup yields the carboxylic acid.

Table 1: Conditions for Hydrolysis of the Nitrile Group

Transformation Reagents and Conditions Product
Nitrile to Amide H₂SO₄ (aq), heat 2-(5-pyrimidinylamino)benzamide
Nitrile to Amide NaOH (aq), H₂O₂, heat 2-(5-pyrimidinylamino)benzamide
Nitrile to Carboxylic Acid H₂SO₄/H₂O, prolonged heating 2-(5-pyrimidinylamino)benzoic acid
Nitrile to Carboxylic Acid NaOH/H₂O, prolonged heating, then H₃O⁺ 2-(5-pyrimidinylamino)benzoic acid

The carbon-nitrogen triple bond of the nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions. These reactions are a powerful tool for the synthesis of five-membered heterocyclic rings. For instance, in the presence of an azide, such as sodium azide, the nitrile group can undergo a cycloaddition to form a tetrazole ring. This reaction is often catalyzed by a Lewis acid.

Another example is the reaction with nitrile oxides, generated in situ from oximes, which can react with the nitrile group to yield 1,2,4-oxadiazoles. The regioselectivity of these cycloadditions is determined by the electronic and steric properties of both the nitrile and the 1,3-dipole.

Table 2: Potential Cycloaddition Reactions of the Nitrile Group

1,3-Dipole Heterocyclic Product
Azide (R-N₃) Tetrazole
Nitrile Oxide (R-CNO) 1,2,4-Oxadiazole
Nitrile Imine (R-CN-NR') 1,2,4-Triazole

Reactions of the Pyrimidine (B1678525) Ring

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes it generally resistant to electrophilic attack but susceptible to nucleophilic substitution. The presence of the amino group at the 5-position, however, significantly influences this reactivity.

Electrophilic Aromatic Substitution: The pyrimidine ring itself is deactivated towards electrophilic aromatic substitution. However, the secondary amino group linking the benzonitrile and pyrimidine moieties is a strong activating group. This electron-donating group increases the electron density of the pyrimidine ring, facilitating electrophilic attack. The directing effect of the amino group would favor substitution at the positions ortho and para to it. In the case of the 5-pyrimidinylamino group, electrophilic substitution is most likely to occur at the C-4 and C-6 positions of the pyrimidine ring.

Nucleophilic Aromatic Substitution: The inherent electron-deficient nature of the pyrimidine ring makes it a good substrate for nucleophilic aromatic substitution (SNAr). researchgate.net This reactivity is enhanced if there is a good leaving group, such as a halogen, at the C-2, C-4, or C-6 positions. While the parent compound does not have such a leaving group, derivatives of it could undergo nucleophilic substitution. For instance, if a halogen were present at the C-2 position of the pyrimidine ring, it could be displaced by a variety of nucleophiles.

Table 3: Predicted Reactivity of the Pyrimidine Ring

Reaction Type Position of Attack Influencing Factor
Electrophilic Substitution C-4, C-6 Activating effect of the amino group
Nucleophilic Substitution C-2, C-4, C-6 Electron-deficient nature of the ring (requires a leaving group)

Halogenated derivatives of Benzonitrile, 2-(5-pyrimidinylamino)- can undergo various transformations. For instance, a bromo-substituted derivative could be debrominated through catalytic hydrogenation, using a catalyst such as palladium on carbon (Pd/C) and a hydrogen source.

Conversely, the parent compound can undergo halogenation. Due to the activating effect of the amino group, direct bromination or chlorination would be expected to occur at the C-4 or C-6 positions of the pyrimidine ring. google.com

Under certain conditions, the pyrimidine ring can undergo ring-opening reactions. This typically requires harsh reaction conditions and the presence of strong nucleophiles. For example, treatment with strong bases at high temperatures can lead to cleavage of the pyrimidine ring. The resulting open-chain intermediates can sometimes be isolated or may undergo subsequent intramolecular reactions to form new heterocyclic or carbocyclic systems. wur.nlresearchgate.net

Photochemical reactions can also induce ring-opening of pyrimidine derivatives, often in the presence of nucleophiles like amines. nih.gov Furthermore, ring transformation reactions, where the pyrimidine ring is converted into another heterocyclic system, have been reported. acs.orgwur.nl These transformations often proceed through a sequence of nucleophilic addition, ring-opening, and ring-closing steps.

Reactivity of the Anilino Linkage

The anilino linkage, a secondary amine connecting the phenyl and pyrimidine rings, is a focal point for various chemical transformations. Its reactivity is influenced by the electronic effects of the attached aromatic systems.

Oxidation: The secondary amine of the anilino linkage is susceptible to oxidation, a common reaction for aniline (B41778) derivatives. sci-hub.se The specific products of oxidation would depend on the reagents and reaction conditions employed. Strong oxidizing agents can potentially lead to the formation of N-oxides or even facilitate cleavage of the C-N bond. In the context of broader aniline chemistry, oxidation can lead to a variety of products, including nitroso, nitro, and azo compounds, as well as polymeric materials. mdpi.com The presence of the electron-withdrawing pyrimidine and benzonitrile moieties would likely make the anilino nitrogen less susceptible to oxidation compared to simple diphenylamine. However, under forcing conditions, oxidation is expected to occur. For instance, oxidation of aryl amines to nitroarenes has been achieved using reagents like hydrogen peroxide in the presence of a catalyst. mdpi.com

Reduction: The term "reduction" in the context of the anilino linkage itself is less common unless there are reducible functional groups in its vicinity or if the goal is to hydrogenate one of the aromatic rings. However, if the pyrimidine or benzene (B151609) ring were to contain nitro groups, their reduction to amino groups is a well-established chemical transformation. wikipedia.orgmdpi.comorganic-chemistry.org For instance, the reduction of nitroarenes to the corresponding anilines is a fundamental process in organic synthesis. organic-chemistry.org Common methods for this transformation include catalytic hydrogenation using catalysts like palladium on carbon, or chemical reduction with reagents such as tin(II) chloride in acidic medium or sodium hydrosulfite. wikipedia.org While "Benzonitrile, 2-(5-pyrimidinylamino)-" does not inherently contain a nitro group, this reactivity is highly relevant for substituted analogs.

A summary of potential oxidation and reduction reactions analogous to those expected for the anilino linkage is presented in Table 1.

Table 1: Potential Oxidation and Reduction Pathways for the Anilino Linkage

Reaction Type Reagent/Catalyst Examples Potential Product Type
Oxidation Hydrogen Peroxide (H₂O₂), Peroxy acids (e.g., m-CPBA) N-Oxides, Nitroarenes

The secondary amine of the anilino linkage is a prime site for derivatization through reactions such as N-alkylation and N-acylation. These modifications can be used to introduce a wide variety of substituents, thereby altering the physicochemical and biological properties of the molecule.

N-Alkylation: The introduction of an alkyl group onto the anilino nitrogen can be achieved through nucleophilic substitution reactions with alkyl halides or other alkylating agents. researchgate.netmdpi.com The reaction typically proceeds in the presence of a base to deprotonate the amine, enhancing its nucleophilicity. The choice of base and solvent can significantly influence the reaction's efficiency. Common bases include potassium carbonate, sodium hydride, and organic amines. Due to the reduced nucleophilicity of the anilino nitrogen in "Benzonitrile, 2-(5-pyrimidinylamino)-" caused by the adjacent electron-withdrawing rings, relatively strong conditions may be required for efficient N-alkylation.

N-Acylation: The anilino nitrogen can readily react with acylating agents such as acid chlorides, acid anhydrides, or activated esters to form the corresponding amides. This reaction is a robust and widely used method for introducing acyl groups. Catalysts, such as pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP), are often employed to accelerate the reaction. N-acylation can be used to introduce a diverse array of functional groups, including simple alkyl and aryl amides, as well as more complex moieties.

Table 2 provides an overview of common derivatization reactions for the anilino amino group.

Table 2: Derivatization of the Anilino Amino Group

Reaction Type Reagent Examples Product Type
N-Alkylation Alkyl halides (e.g., CH₃I, C₂H₅Br) N-Alkyl anilino derivatives

Exploration of Cascade and Multicomponent Reactions

While specific cascade or multicomponent reactions starting from "Benzonitrile, 2-(5-pyrimidinylamino)-" as the substrate are not extensively documented in the literature, the structural motifs present in the molecule suggest its potential as a building block in such transformations. Aminopyrimidines are known to participate in a variety of multicomponent reactions to construct fused heterocyclic systems. researchgate.neteurekaselect.comnih.gov

For instance, the amino group of the anilino linkage could act as a nucleophile in a cascade sequence. A hypothetical cascade reaction could be initiated by the reaction of the amino group with an electrophile, followed by an intramolecular cyclization involving either the benzonitrile or the pyrimidine ring. nih.govrsc.orgresearchgate.netmdpi.com

Multicomponent reactions often involve the one-pot combination of three or more reactants to form a complex product. nih.govresearchgate.net "Benzonitrile, 2-(5-pyrimidinylamino)-" could potentially participate in such reactions where the amino group acts as one of the reactive components. For example, a multicomponent reaction could involve the anilino nitrogen, an aldehyde, and a third component with an active methylene (B1212753) group or a nucleophilic center, leading to the formation of more complex heterocyclic structures. The reactivity of aminopyrimidines in such reactions is well-established for the synthesis of various fused ring systems. researchgate.neteurekaselect.com

The exploration of cascade and multicomponent reactions involving "Benzonitrile, 2-(5-pyrimidinylamino)-" represents a promising area for the synthesis of novel and structurally diverse chemical entities.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse of computational chemistry for predicting molecular properties.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

From the HOMO and LUMO energies, various global reactivity descriptors could be calculated:

DescriptorFormulaDescription
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2The tendency of an atom to attract a bonding pair of electrons.
Chemical Hardness (η)η = (I - A) / 2A measure of resistance to charge transfer.
Chemical Softness (S)S = 1 / (2η)The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω)ω = χ2 / (2η)A measure of the electrophilic power of a molecule.

These descriptors would provide a quantitative measure of the reactivity of "Benzonitrile, 2-(5-pyrimidinylamino)-", predicting how it might interact with other chemical species.

Conformational Energy Landscapes and Isomer Stability

"Benzonitrile, 2-(5-pyrimidinylamino)-" possesses rotational freedom around the bond connecting the benzonitrile (B105546) and pyrimidinylamino moieties. DFT calculations could be used to explore the conformational energy landscape by systematically rotating this bond. This would identify the most stable conformations (energy minima) and the energy barriers to rotation (transition states). The relative energies of different isomers, if any, could also be calculated to determine their relative stabilities.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations provide a way to study the physical movements of atoms and molecules over time. This approach would allow for the investigation of the dynamic behavior of "Benzonitrile, 2-(5-pyrimidinylamino)-" in a simulated environment, such as in a solvent.

Investigation of Aggregation Phenomena in Solution

MD simulations could be employed to study how multiple molecules of "Benzonitrile, 2-(5-pyrimidinylamino)-" behave in a solution. By simulating a system containing many molecules of the compound and a solvent, it would be possible to observe whether they tend to self-associate or aggregate. Analysis of the simulation trajectories could reveal the preferred modes of interaction (e.g., pi-pi stacking between the aromatic rings) and the structure of any aggregates that form.

Dynamic Behavior and Flexibility of the Molecular Scaffold

A single molecule of "Benzonitrile, 2-(5-pyrimidinylamino)-" could be simulated in a solvent to study its flexibility and dynamic behavior. MD simulations would show how the molecule moves, bends, and rotates over time. Analysis of these dynamics could reveal the accessible conformations and the flexibility of different parts of the molecular scaffold, providing a more realistic picture of the molecule's behavior than static quantum chemical calculations alone.

Simulated Binding Interactions with Theoretical Molecular Targets

Detailed computational studies focusing specifically on the simulated binding interactions of Benzonitrile, 2-(5-pyrimidinylamino)- with theoretical molecular targets are not extensively available in publicly accessible scientific literature. While molecular docking and simulation are common for related structures like pyrimidine (B1678525) and benzonitrile derivatives, specific data for this compound, including binding energies and interaction types with specific protein targets, remains uncharacterized in published research.

Computational molecular modeling typically involves docking a ligand, such as Benzonitrile, 2-(5-pyrimidinylamino)-, into the active site of a protein to predict its binding affinity and mode. This process calculates a docking score, often expressed in kcal/mol, and identifies potential hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that stabilize the ligand-protein complex. Such studies provide valuable insights into the potential mechanisms of action and can guide the development of more potent and selective molecules. However, without specific studies on Benzonitrile, 2-(5-pyrimidinylamino)-, any discussion of its binding interactions would be speculative and fall outside the scope of existing research.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational method used to predict the physicochemical properties of chemicals based on their molecular structure. These models establish a mathematical relationship between molecular descriptors (numerical representations of a molecule's structure) and a specific property of interest.

A review of the scientific literature indicates a lack of specific QSPR models developed for or applied to Benzonitrile, 2-(5-pyrimidinylamino)-. While QSPR studies are prevalent for various classes of chemical compounds, including those with pyrimidine or nitrile functionalities, dedicated models to predict the properties of this particular compound have not been published.

The development of a QSPR model for Benzonitrile, 2-(5-pyrimidinylamino)- would involve calculating a range of molecular descriptors, such as topological, electronic, and constitutional indices. These descriptors would then be correlated with experimentally determined properties using statistical methods like multiple linear regression or machine learning algorithms. Such a model could predict properties like solubility, boiling point, or partition coefficient. The absence of such a study in the literature means that no specific QSPR data or predictive equations for this compound can be reported.

Medicinal Chemistry Research and Molecular Design Principles

Scaffold Optimization and Ligand Design Principles

The design of ligands based on the Benzonitrile (B105546), 2-(5-pyrimidinylamino)- scaffold is a strategic process aimed at maximizing affinity and specificity for a given biological target. ontosight.ainih.gov The pyrimidine (B1678525) ring, a key structural element in DNA and RNA, is a recognized "privileged" scaffold in medicinal chemistry, frequently utilized for its ability to form critical hydrogen bonds with the hinge region of protein kinases. nih.govresearchgate.net The benzonitrile group, in turn, often occupies a hydrophobic pocket within the target protein, with the nitrile group capable of forming specific polar interactions. nih.gov

Optimization strategies typically involve modifying the core scaffold to improve its fit within the binding site. This includes altering the substitution patterns on both the benzonitrile and pyrimidine rings to probe for additional favorable interactions. clinpgx.orgnih.gov The overarching goal is to develop molecules that are not only potent but also possess improved drug-like properties. nih.gov

The biological activity of derivatives based on the Benzonitrile, 2-(5-pyrimidinylamino)- core is highly dependent on the nature and position of substituents on both aromatic rings. nih.govmdpi.com Structure-activity relationship (SAR) studies are crucial for understanding how these modifications influence molecular recognition and binding affinity. nih.govresearchgate.net

Compound ClassTargetKey Substituent ModificationImpact on ActivityReference
Triazole-pyrimidine-methylbenzonitrileA2B Adenosine (B11128) ReceptorMethylbenzonitrile moietyForms π–π interaction with Trp247 and polar interaction via cyano group with Asn282, beneficial for potent inhibitory activity. nih.gov
4-Phenylamino-3-quinolinecarbonitrilesSrc Kinase2,4-dichloro-5-methoxy on anilino groupLed to increased inhibition of Src kinase activity. clinpgx.org
Pyrimido[4,5-c]quinolinesCSNK2ACyclohexylmethyl at position 5Showed optimal ring size for potency (IC50 = 0.14 μM), a 3-fold increase over smaller cyclic analogs. mdpi.com

Bioisosterism, the replacement of a functional group within a molecule with another group that has similar physical or chemical properties, is a cornerstone of modern drug design. ipinnovative.com This strategy is employed to enhance potency, improve selectivity, alter physicochemical properties, and overcome metabolic liabilities. nih.govdrughunter.com For the Benzonitrile, 2-(5-pyrimidinylamino)- core, bioisosteric replacements can be considered for both the nitrile group and the aromatic rings.

The nitrile group on the benzonitrile ring can be replaced with other hydrogen bond acceptors or polar groups to probe interactions within the target's binding pocket. The phenyl ring itself can be substituted with various saturated or unsaturated heterocyclic rings to modify properties like solubility, lipophilicity, and metabolic stability. researchgate.netenamine.net For example, replacing a benzene (B151609) ring with a bicyclo[1.1.1]pentane group has been shown to improve solubility significantly. researchgate.net Similarly, the pyrimidine ring can be replaced by other heteroaromatic systems like triazines or pyridazines to fine-tune the geometry and hydrogen bonding capacity of the molecule. mdpi.com

Original GroupPotential BioisostereRationale for ReplacementReference
Carboxylic Acid (-COOH)TetrazoleMaintains acidity, increases lipophilicity and metabolic stability. ipinnovative.comdrughunter.com
Phenyl RingPyridine (B92270) RingModulates electron density and solubility while maintaining aromaticity. ipinnovative.com
Phenyl RingBicyclo[1.1.1]pentaneIncreases sp3 character, improves solubility, decreases non-specific binding. researchgate.net
Amide1,2,4-TriazoleMimics hydrogen bonding properties, enhances metabolic stability. drughunter.com
Ketone (-CO-)Sulfone (-SO2-)Improves metabolic stability and alters binding interactions. ipinnovative.com

Mechanistic Insights into Molecular Interactions with Biological Targets (General Mechanisms)

Derivatives of the Benzonitrile, 2-(5-pyrimidinylamino)- scaffold typically exert their biological effects by binding non-covalently to specific sites on protein targets like enzymes or receptors. ontosight.ai The binding is driven by a combination of intermolecular forces, including hydrogen bonds, hydrophobic interactions, π–π stacking, and electrostatic interactions. nih.gov The pyrimidine moiety is particularly adept at forming hydrogen bonds, often acting as a "hinge-binder" in protein kinases. nih.gov The benzonitrile portion contributes significantly to binding through hydrophobic and aromatic interactions. nih.govnih.gov Understanding these interactions at a molecular level is critical for rational drug design. nih.gov

The binding of a ligand from the Benzonitrile, 2-(5-pyrimidinylamino)- family to its target can be conceptualized as a multi-point interaction model. ontosight.ai

Hinge-Binding Interaction: The pyrimidine ring's nitrogen atoms are well-positioned to act as hydrogen bond acceptors, forming key interactions with backbone amide protons in the hinge region of many protein kinases. This interaction is often the primary anchor for the inhibitor. nih.gov

Hydrophobic Pocket Occupancy: The benzonitrile group typically fits into a hydrophobic pocket adjacent to the hinge-binding site. This interaction is stabilized by van der Waals forces between the phenyl ring and nonpolar amino acid residues such as leucine, valine, and alanine. nih.gov

Specific Polar Contacts: The nitrile (cyano) group can act as a hydrogen bond acceptor, forming specific polar interactions with residues like asparagine or glutamine within the binding pocket. nih.gov

Aromatic/π-Stacking Interactions: The aromatic systems of both the benzonitrile and pyrimidine rings can engage in favorable π–π stacking interactions with aromatic amino acid side chains like phenylalanine, tyrosine, or tryptophan. nih.gov

In the case of certain adenosine receptor antagonists based on a related core, molecular docking revealed that a methylbenzonitrile moiety could position itself deep within the binding pocket to form a π–π interaction with a tryptophan residue (Trp247), while the cyano group formed a polar interaction with asparagine (Asn282). nih.gov

Computational chemistry provides powerful tools to visualize and quantify the interactions between ligands and their biological targets, guiding the optimization process. mdpi.com Techniques like molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) are routinely used. nih.govnih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov Docking studies can elucidate the binding mode, identify key interacting amino acid residues, and estimate the binding affinity (docking score). mdpi.commdpi.com For example, docking studies of pyrimidine-5-carbonitrile derivatives into the COX-2 active site revealed hydrogen bonding with residues like Leu352, His90, and Arg513, explaining their inhibitory activity. nih.gov

3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to correlate the 3D properties of a set of molecules with their biological activities. nih.gov These models generate contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character is favorable or unfavorable for activity, thereby providing clear guidelines for designing more potent compounds. nih.gov

Compound/ScaffoldTargetComputational MethodKey FindingsReference
Pyrimidine-5-Carbonitrile DerivativesCOX-2Molecular DockingFormation of three hydrogen bonds with Leu352, His90, and Arg513; arene–cation interaction with Arg120. nih.govresearchgate.net
2-Pyrimidinecarbonitrile DerivativesFalcipain-33D-QSAR (CoMFA, CoMSIA) & DockingGenerated statistically significant models (q² > 0.5) and identified vital interactions and binding conformations to guide inhibitor development. nih.gov
Cyanopyridone DerivativesVEGFR-2Molecular DockingPotent compounds achieved docking scores comparable to the reference inhibitor sorafenib (B1663141) and replicated key interactions with Cys919 and Asp1046. mdpi.com

Rational Design of Targeted Probes and Chemical Tools

The detailed understanding of structure-activity relationships and binding modes derived from medicinal chemistry and computational studies enables the rational design of specialized chemical tools. nih.gov By modifying the Benzonitrile, 2-(5-pyrimidinylamino)- scaffold, researchers can create targeted probes to investigate biological pathways or validate new drug targets.

This process involves incorporating specific functionalities onto the core scaffold without disrupting its essential binding interactions. For example, a fluorescent dye can be attached via a suitable linker to create a fluorescent probe for use in cellular imaging or binding assays. Alternatively, a reactive group or a photo-affinity label can be introduced to map the binding site through covalent modification. The design of these tools requires a careful balance between maintaining target affinity and incorporating the desired functionality. The development of potent and selective inhibitors for kinases like Monopolar Spindle 1 (MPS1) from related pyrimidine scaffolds showcases how lead optimization guided by structural analysis can yield valuable chemical tools for biological investigation. scispace.com

Applications in Advanced Materials and Chemical Technologies

Potential as Monomers or Building Blocks in Polymer Science

The structure of Benzonitrile (B105546), 2-(5-pyrimidinylamino)-, which contains both a nitrile group and reactive amine functionality, theoretically suggests its potential as a monomer or a building block in polymer synthesis. The nitrile group could potentially undergo polymerization through thermal or chemical initiation, a characteristic seen in other nitrile-containing monomers. Additionally, the secondary amine linkage provides a site for step-growth polymerization reactions.

However, a thorough review of existing literature did not yield any specific studies where Benzonitrile, 2-(5-pyrimidinylamino)- has been successfully polymerized or utilized as a comonomer. Research on the thermal polymerization of related nitrile compounds like aminomalononitrile (B1212270) has been conducted, but direct extrapolation of these findings is not scientifically rigorous without experimental validation for the title compound. mdpi.com

Application in Optical or Electronic Materials (e.g., Cyanostilbenes)

Derivatives of benzonitrile are known to be components of advanced materials for optical and electronic applications. For instance, certain host materials incorporating benzonitrile and carbazole (B46965) units have been developed for use in blue thermally activated delayed fluorescent (TADF) organic light-emitting diodes (OLEDs). rsc.org These materials leverage the electron-transporting nature of the benzonitrile moiety.

While the pyrimidine (B1678525) and benzonitrile groups within Benzonitrile, 2-(5-pyrimidinylamino)- could impart interesting photophysical properties, there is currently no published research exploring its specific optical or electronic characteristics. The synthesis of cyanostilbenes, a class of molecules with applications in optical materials, often involves chemical pathways where a benzonitrile derivative could potentially be a precursor. However, no such synthesis using Benzonitrile, 2-(5-pyrimidinylamino)- has been documented.

Role in Sensor Development

The development of chemical sensors often relies on molecules that exhibit a change in their physical properties, such as fluorescence, upon interaction with a specific analyte. The heterocyclic pyrimidine ring and the aromatic benzonitrile system in the target compound contain nitrogen atoms that could potentially coordinate with metal ions or participate in hydrogen bonding, making it a candidate for sensor applications. For example, fluorescent sensors based on benzoresorufin-copper complexes have been developed for the detection of nitric oxide. nih.gov

Despite this theoretical potential, there are no specific reports on the design, synthesis, or application of sensors based on the Benzonitrile, 2-(5-pyrimidinylamino)- scaffold.

Q & A

What are the common synthetic routes for preparing Benzonitrile,2-(5-pyrimidinylamino)- and its derivatives?

Level: Basic
Methodological Answer:
The synthesis typically involves nucleophilic aromatic substitution or condensation reactions between 2-aminobenzonitrile and substituted pyrimidine precursors. For example, derivatives can be synthesized using ketones (e.g., 2-pentanone) or carbonyl-containing reagents under reflux conditions in polar aprotic solvents like DMF or THF . Purification often employs column chromatography, and structural confirmation relies on IR, NMR (¹H and ¹³C), and HR-MS . Variations in alkyl/aryl substituents on the pyrimidine ring require tailored reaction conditions (e.g., microwave-assisted synthesis for improved yields and reduced reaction times) .

How is the structural characterization of Benzonitrile,2-(5-pyrimidinylamino)- performed?

Level: Basic
Methodological Answer:
Characterization involves a multi-spectral approach:

  • IR Spectroscopy: Identifies functional groups (e.g., nitrile stretch at ~2200 cm⁻¹ and N-H bending at ~1600 cm⁻¹) .
  • NMR: ¹H NMR resolves aromatic proton environments (e.g., coupling patterns between pyrimidine and benzonitrile moieties), while ¹³C NMR confirms carbon frameworks .
  • HR-MS: Validates molecular weight and fragmentation patterns .
    For advanced structural elucidation, X-ray crystallography or 2D NMR (e.g., COSY, HSQC) may resolve stereochemical ambiguities .

What strategies are employed to optimize the TADF (thermally activated delayed fluorescence) properties of Benzonitrile derivatives for use in OLEDs?

Level: Advanced
Methodological Answer:
TADF optimization focuses on reducing the singlet-triplet energy gap (ΔEST) through molecular design:

  • Donor-Acceptor Architecture: Incorporate electron-donating groups (e.g., phenoxazine) on the pyrimidine ring and electron-withdrawing nitrile groups to enhance charge transfer .
  • Steric Effects: Introduce bulky substituents to minimize non-radiative decay (e.g., carbazole derivatives improve quantum yields) .
  • Photophysical Testing: Time-resolved photoluminescence and transient absorption spectroscopy quantify ΔEST and emission lifetimes . Computational modeling (DFT/TD-DFT) predicts orbital interactions and guides synthetic prioritization .

How can computational methods aid in predicting the bioactivity of Benzonitrile,2-(5-pyrimidinylamino)- derivatives?

Level: Advanced
Methodological Answer:

  • Molecular Docking: Predicts binding affinities to target proteins (e.g., DPP-4 or 5-HT receptors). For example, quinazolinone derivatives show inhibitory activity via hydrogen bonding with catalytic residues .
  • QSAR Modeling: Correlates substituent effects (e.g., alkyl chain length, electron-withdrawing groups) with bioactivity (IC50 values) .
  • ADMET Prediction: Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) to prioritize candidates for synthesis . Experimental validation follows via in vitro assays (e.g., enzyme inhibition or cytotoxicity testing) .

What experimental approaches are used to resolve contradictions in reported biological activities of Benzonitrile derivatives?

Level: Advanced
Methodological Answer:
Contradictions often arise from divergent assay conditions or structural variations. To address this:

  • Standardized Protocols: Replicate studies under controlled conditions (e.g., consistent cell lines, enzyme concentrations) .
  • Meta-Analysis: Compare substituent effects across studies (e.g., para-nitro groups in DPP-4 inhibitors vs. meta-chloro in cytotoxic agents) .
  • Mechanistic Studies: Use knockout cell lines or isotopic labeling to isolate target interactions (e.g., ¹¹C-DASB for serotonin transporter binding studies) .

How does the introduction of substituents on the pyrimidine ring affect the electronic properties of Benzonitrile,2-(5-pyrimidinylamino)- in material science applications?

Level: Advanced
Methodological Answer:

  • Electron-Withdrawing Groups (EWGs): Nitro or cyano groups enhance electron affinity, improving charge transport in OLEDs .
  • Electron-Donating Groups (EDGs): Methoxy or alkylamino groups increase HOMO levels, reducing bandgap for red-shifted emission .
  • Cross-Coupling Reactions: Boron-containing derivatives (e.g., dioxaborolanes) enable Suzuki-Miyaura reactions to build conjugated polymers . Electrochemical impedance spectroscopy (EIS) and cyclic voltammetry (CV) quantify these effects .

What methodologies are used to evaluate the stability and degradation pathways of Benzonitrile,2-(5-pyrimidinylamino)- under varying conditions?

Level: Advanced
Methodological Answer:

  • Accelerated Stability Testing: Expose compounds to heat, light, or humidity (ICH Q1A guidelines) and monitor degradation via HPLC .
  • Mass Spectrometric Profiling: LC-MS/MS identifies degradation products (e.g., hydrolysis of nitrile to amide) .
  • Kinetic Studies: Pseudo-first-order rate constants are derived from Arrhenius plots to predict shelf-life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.